14-Demethyl-lanosterol-d6
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Overview
Description
14-Demethyl-lanosterol-d6 is a deuterated natural sterol with the empirical formula C29H42D6O and a molecular weight of 418.73 . It is a derivative of lanosterol, where the 14-methyl group has been removed and replaced with deuterium atoms. This compound is significant in the study of sterol biosynthesis and metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14-Demethyl-lanosterol-d6 involves the deuteration of lanosterol. The process typically includes the use of deuterated reagents to replace hydrogen atoms with deuterium. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of deuterium .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of advanced equipment to maintain the required reaction conditions. The compound is usually produced in powder form and stored at very low temperatures to preserve its stability .
Chemical Reactions Analysis
Types of Reactions
14-Demethyl-lanosterol-d6 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert it back to lanosterol or other derivatives.
Substitution: Deuterium atoms can be replaced with other substituents under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled temperatures and pressures to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives depending on the reagents used .
Scientific Research Applications
14-Demethyl-lanosterol-d6 has several applications in scientific research:
Chemistry: It is used as a tracer in studies involving sterol biosynthesis and metabolism.
Biology: The compound helps in understanding the role of sterols in cellular processes.
Medicine: It is used in the development of drugs targeting sterol pathways.
Industry: The compound is used in the production of deuterated compounds for various industrial applications.
Mechanism of Action
14-Demethyl-lanosterol-d6 exerts its effects by interacting with enzymes involved in sterol biosynthesis. The primary target is lanosterol 14 alpha-demethylase, a cytochrome P450 enzyme that catalyzes the demethylation of lanosterol. This enzyme-mediated reaction involves the removal of the 14-methyl group as formic acid, a crucial step in the biosynthesis of cholesterol and other sterols .
Comparison with Similar Compounds
Similar Compounds
Lanosterol: The precursor to 14-Demethyl-lanosterol-d6, involved in sterol biosynthesis.
Desmosterol: Another intermediate in the sterol biosynthesis pathway.
Cholesterol: The end product of the sterol biosynthesis pathway.
Uniqueness
This compound is unique due to its deuterated nature, which makes it a valuable tool in tracing and studying sterol metabolism. The incorporation of deuterium atoms allows for precise tracking of the compound in biological systems, providing insights into the dynamics of sterol biosynthesis and metabolism .
Properties
Molecular Formula |
C29H48O |
---|---|
Molecular Weight |
418.7 g/mol |
IUPAC Name |
(3S,5R,10S,13R,14R,17R)-10,13-dimethyl-17-[(2R)-6-methylhept-5-en-2-yl]-4,4-bis(trideuteriomethyl)-1,2,3,5,6,7,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol |
InChI |
InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h9,20,22-23,25-26,30H,8,10-18H2,1-7H3/t20-,22-,23+,25+,26+,28-,29-/m1/s1/i4D3,5D3 |
InChI Key |
CHGIKSSZNBCNDW-SKHDRLDPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C1([C@@H]2CCC3=C([C@]2(CC[C@@H]1O)C)CC[C@]4([C@H]3CC[C@@H]4[C@H](C)CCC=C(C)C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(CCC=C(C)C)C1CCC2C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C |
Origin of Product |
United States |
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